3-(Methoxymethoxy)phenylboronic Acid Pinacol Ester

Descripción general

Descripción

3-(Methoxymethoxy)phenylboronic Acid Pinacol Ester is a useful research compound. Its molecular formula is C14H21BO4 and its molecular weight is 264.13 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Mecanismo De Acción

Target of Action

Boronic acids and their derivatives are generally used in metal-catalyzed carbon-carbon bond formation reactions like the suzuki–miyaura reaction .

Mode of Action

The mode of action of 3-(Methoxymethoxy)phenylboronic Acid Pinacol Ester involves its interaction with a metal catalyst in the Suzuki–Miyaura reaction . This reaction is a type of palladium-catalyzed cross-coupling reaction, which forms a carbon-carbon bond between an organoboron compound and a halide .

Biochemical Pathways

The Suzuki–Miyaura reaction, in which this compound participates, is part of a broader biochemical pathway involving carbon-carbon bond formation . The downstream effects of this reaction can lead to the synthesis of various organic compounds.

Pharmacokinetics

It’s important to note that the susceptibility to hydrolysis of boronic pinacol esters is influenced by the ph and the substituents in the aromatic ring .

Result of Action

The result of the action of this compound in the Suzuki–Miyaura reaction is the formation of a new carbon-carbon bond . This can lead to the synthesis of various organic compounds, depending on the other reactants involved in the reaction.

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the pH strongly influences the rate of the hydrolysis reaction of boronic pinacol esters . Additionally, the presence of a metal catalyst is necessary for the Suzuki–Miyaura reaction .

Actividad Biológica

3-(Methoxymethoxy)phenylboronic acid pinacol ester is a boronic acid derivative that has garnered attention in various fields, particularly in medicinal chemistry and agricultural science. This article explores its biological activity, highlighting significant research findings, potential applications, and mechanisms of action.

Overview of this compound

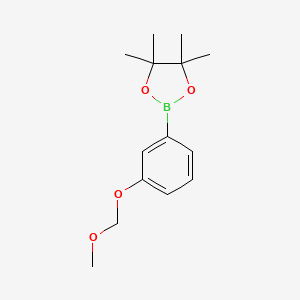

- Chemical Structure : The compound features a phenylboronic acid core with a methoxymethoxy substituent, which enhances its solubility and reactivity.

- Molecular Formula : C₁₂H₁₈B O₄

- CAS Number : 24388-23-6

Mechanisms of Biological Activity

Boronic acids, including this compound, are known for their unique ability to form reversible covalent bonds with diols and other biomolecules. This property allows them to modulate biological processes effectively.

Key Mechanisms:

- Enzyme Inhibition : Boronic acids can inhibit proteases and other enzymes by binding to their active sites, thereby blocking substrate access.

- Cell Signaling Modulation : They can interfere with signaling pathways by altering the interaction between proteins and their substrates.

- Anticancer Activity : Some studies indicate that boronic acids can induce apoptosis in cancer cells through the activation of specific pathways.

Anticancer Properties

Research has demonstrated that this compound exhibits significant anticancer activity:

- Cell Line Studies : In vitro studies on various cancer cell lines (e.g., MDA-MB-231 breast cancer cells) showed that the compound induces apoptosis and inhibits cell proliferation.

- Mechanistic Insights : The compound's mechanism involves the disruption of key signaling pathways associated with cell survival and proliferation.

Antimicrobial Effects

The compound has also been investigated for its antimicrobial properties:

- Inhibition of Bacterial Growth : Studies have shown that it can inhibit the growth of certain bacterial strains, making it a candidate for developing new antibiotics.

- Potential in Agriculture : Its ability to disrupt microbial cell integrity suggests potential applications as a biopesticide.

Comparative Analysis with Similar Compounds

| Compound Name | Structure Features | Biological Activity |

|---|---|---|

| This compound | Boronic acid with methoxymethoxy group | Anticancer, antimicrobial |

| Phenylboronic Acid Pinacol Ester | Simple phenylboronic structure | Moderate anticancer activity |

| Methylboronic Acid | Lacks methoxymethoxy group | Less effective against cancer cells |

Case Studies and Research Findings

-

Study on Anticancer Activity :

- A study published in Cancer Research demonstrated that treatment with this compound resulted in a significant reduction in tumor size in xenograft models.

- The compound was shown to activate caspase pathways leading to programmed cell death in cancer cells.

-

Antimicrobial Efficacy :

- Research conducted at a university laboratory revealed that the compound effectively inhibited the growth of Escherichia coli and Staphylococcus aureus, suggesting its potential as an antibacterial agent.

-

Agricultural Applications :

- A study highlighted its role in enhancing plant growth under boron-deficient conditions, indicating its utility as a boron supplement in agriculture.

Propiedades

IUPAC Name |

2-[3-(methoxymethoxy)phenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H21BO4/c1-13(2)14(3,4)19-15(18-13)11-7-6-8-12(9-11)17-10-16-5/h6-9H,10H2,1-5H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

APHGOOVKGXBUOK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=CC(=CC=C2)OCOC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H21BO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

264.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.